Methyl 3-carbamoylbenzoate

Description

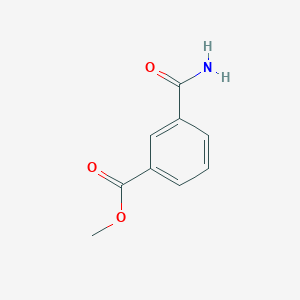

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDFXDXRMYURMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147750 | |

| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106748-24-7 | |

| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106748247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106748-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 3-carbamoylbenzoate from Dimethyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthetic route for the preparation of Methyl 3-carbamoylbenzoate, a valuable intermediate in pharmaceutical and chemical synthesis, starting from the readily available precursor, dimethyl isophthalate. The synthesis involves a two-step process: the selective hydrolysis of one of the methyl ester groups of dimethyl isophthalate to yield mono-methyl isophthalate, followed by the amidation of the remaining ester group.

I. Reaction Overview

The synthesis proceeds through two sequential reactions:

-

Selective Mono-hydrolysis: Dimethyl isophthalate is treated with a stoichiometric amount of a base, typically sodium hydroxide, in a methanol solution. This selectively cleaves one of the two ester linkages to form the sodium salt of mono-methyl isophthalate. Subsequent acidification yields the free mono-acid mono-ester.

-

Amidation: The resulting mono-methyl isophthalate is then converted to the target primary amide, this compound, through reaction with ammonia. This step can be achieved under various conditions, including the use of catalysts to facilitate the conversion of the unactivated ester.

II. Experimental Protocols

Step 1: Synthesis of Mono-methyl isophthalate via Selective Hydrolysis

This procedure is adapted from established methods for the selective hydrolysis of dialkyl phthalates.

Materials:

-

Dimethyl isophthalate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

To a solution of dimethyl isophthalate (60g, 0.31 mol) dissolved in 500 mL of methanol, add a solution of sodium hydroxide (12.4g, 0.31 mol) in 200 mL of methanol.

-

Stir the resulting mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in 500 mL of water and extract with diethyl ether to remove any unreacted dimethyl isophthalate.

-

Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid.

-

Collect the white precipitate that forms by filtration.

-

Dry the collected solid under vacuum to yield crude Mono-methyl isophthalate.

Step 2: Synthesis of this compound via Amidation

The following is a general procedure for the amidation of an aromatic ester with ammonia, which can be optimized for the specific substrate, mono-methyl isophthalate. Catalytic methods can improve reaction rates and yields.

Materials:

-

Mono-methyl isophthalate

-

Anhydrous methanol

-

Ammonia (gas or solution in methanol)

-

(Optional) Catalyst: e.g., Sodium methoxide, chromatographic alumina

Procedure:

-

In a pressure vessel, dissolve Mono-methyl isophthalate in anhydrous methanol.

-

Cool the solution and saturate it with anhydrous ammonia gas, or add a pre-prepared saturated solution of ammonia in methanol.

-

(Optional) Add a catalytic amount of sodium methoxide.

-

Seal the vessel and heat the mixture. A typical reaction temperature is 100°C, maintained for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield this compound.

III. Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents for the Synthesis of Mono-methyl isophthalate

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| Dimethyl isophthalate | 194.18 | 60 | 0.31 |

| Sodium hydroxide | 40.00 | 12.4 | 0.31 |

Note: Yields for this step are typically high, but specific quantitative data for this exact procedure was not available in the cited literature.

Table 2: Conditions for Amidation (Representative)

| Parameter | Value |

| Reactant | Mono-methyl isophthalate |

| Reagent | Ammonia in Methanol |

| Temperature | ~100 °C |

| Pressure | Super-atmospheric |

| Catalyst (optional) | Sodium methoxide |

Note: The direct conversion of unactivated esters like methyl benzoates to primary amides can be a challenging process, and yields may vary depending on the specific conditions and catalyst used. The reaction of dimethyl terephthalate with ammonia to form the monoamide is a known process, suggesting this route is viable.

IV. Visualizations

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound from dimethyl isophthalate.

Caption: Synthetic route from Dimethyl Isophthalate to this compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 3-carbamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-carbamoylbenzoate, also known as methyl isophthalamate or 3-(methoxycarbonyl)benzamide, is an organic compound with the chemical formula C₉H₉NO₃.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental data. Due to the limited availability of in-depth experimental data for this compound, this guide also includes pertinent information on the closely related compound, Methyl 3-aminobenzoate, to provide a more complete technical context. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Structure and Identification

This compound is a monosubstituted benzene derivative featuring both a methyl ester and a carboxamide functional group at the meta-position.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl isophthalamate, 3-(Methoxycarbonyl)benzamide |

| CAS Number | 106748-24-7[1][2][3][4] |

| Molecular Formula | C₉H₉NO₃[1][2][3] |

| Molecular Weight | 179.17 g/mol [1][2][3] |

| InChI Key | MNDFXDXRMYURMC-UHFFFAOYSA-N[3] |

| SMILES | O=C(N)C1=CC=CC(C(OC)=O)=C1 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a solid at room temperature.[3]

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 147-150 °C | [1] |

| Boiling Point (Predicted) | 318.5 ± 25.0 °C | [1] |

| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.41 ± 0.50 | [1] |

| Solubility | Slightly soluble in water. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 3: Representative ¹H NMR Data for Methyl 3-aminobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.41 - 7.19 | m | Aromatic H |

| 6.84 | ddd | Aromatic H |

| 3.87 | s | -OCH₃ |

| 3.80 (broad s) | s | -NH₂ |

Table 4: Representative ¹³C NMR Data for Methyl 3-aminobenzoate

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C=O (ester) |

| 146.5 | Aromatic C-N |

| 131.2 | Aromatic C |

| 129.2 | Aromatic C-H |

| 118.9 | Aromatic C-H |

| 118.0 | Aromatic C-H |

| 115.3 | Aromatic C |

| 52.1 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. For an aromatic ester like this compound, characteristic peaks for the carbonyl groups (ester and amide), C-O bonds, N-H bonds, and aromatic C-H bonds are expected. Aromatic esters typically exhibit a pattern of three strong peaks around 1700, 1200, and 1100 cm⁻¹.[5][6]

Table 5: Expected IR Absorption Ranges for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3100 | N-H Stretch (Amide) |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1730 - 1715 | C=O Stretch (Aromatic Ester)[5] |

| ~1680 | C=O Stretch (Amide I) |

| ~1600 | N-H Bend (Amide II) |

| 1310 - 1250 | C-C-O Stretch (Aromatic Ester)[5] |

| 1130 - 1100 | O-C-C Stretch (Aromatic Ester)[5] |

Experimental Protocols

General Protocol for the Synthesis of Aromatic Carboxamides

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method for the preparation of aromatic carboxamides from carboxylic acids and amines can be adapted.[7]

Objective: To synthesize an aromatic carboxamide via amidation of a carboxylic acid derivative.

Materials:

-

3-(Methoxycarbonyl)benzoyl chloride (or 3-(methoxycarbonyl)benzoic acid)

-

Ammonia (or an amine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A coupling agent if starting from the carboxylic acid (e.g., DCC, HATU)[7][8]

-

A base if starting from the acid chloride (e.g., triethylamine, pyridine)

Procedure:

-

Preparation of the Acid Chloride (if necessary): If starting from 3-(methoxycarbonyl)benzoic acid, it can be converted to the more reactive acid chloride by refluxing with thionyl chloride.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the 3-(methoxycarbonyl)benzoyl chloride in a suitable anhydrous solvent.

-

Amine Addition: Cool the solution in an ice bath and slowly add a solution of ammonia or the desired amine and a base (e.g., triethylamine).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Spectroscopic Analysis

Objective: To obtain NMR and IR spectra for the characterization of the synthesized compound.

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]

-

Record ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.[9]

Infrared Spectroscopy:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal and record the spectrum.[9]

-

Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.[9]

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[9]

Logical Workflow for Synthesis and Characterization

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow diagram for its synthesis and characterization is presented below.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has summarized the available chemical properties and structural information for this compound. While there is a scarcity of detailed experimental data for this specific compound, this guide provides a solid foundation for researchers by presenting its known properties and offering insights from the closely related compound, Methyl 3-aminobenzoate. The provided general experimental protocols and logical workflow diagram offer a practical framework for the synthesis and characterization of this and similar aromatic carboxamides. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. METHYL3-(AMINOCARBONYL)BENZOATE CAS#: 106748-24-7 [m.chemicalbook.com]

- 2. 106748-24-7 CAS MSDS (METHYL3-(AMINOCARBONYL)BENZOATE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Methyl 3-(aminocarbonyl)benzoate | CymitQuimica [cymitquimica.com]

- 4. aablocks.com [aablocks.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties and Synthesis of Methyl 3-carbamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-carbamoylbenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited direct cataloging of this specific molecule under its common name, this guide focuses on its key precursor, 3-(Methoxycarbonyl)benzoic acid, and outlines a general, robust protocol for its conversion to the target amide.

Physicochemical Data

Quantitative data for the direct precursor to this compound is summarized below. This information is critical for experimental design, including reaction stoichiometry and product characterization.

| Identifier | Value | Source |

| Chemical Name | 3-(Methoxycarbonyl)benzoic acid | PubChem |

| CAS Number | 1877-71-0 | PubChem[1] |

| Molecular Formula | C₉H₈O₄ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

Experimental Protocol: Synthesis of this compound

The following is a generalized, two-step experimental protocol for the synthesis of this compound from its carboxylic acid precursor. This method involves the activation of the carboxylic acid, followed by amidation.

Step 1: Activation of Carboxylic Acid with Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(Methoxycarbonyl)benzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). The reaction should be conducted in a well-ventilated fume hood.

-

Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

Step 2: Amidation of the Acyl Chloride

-

Reaction Setup: Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask.

-

Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise with vigorous stirring. Alternatively, a concentrated aqueous solution of ammonium hydroxide can be used.

-

Reaction Conditions: Allow the reaction to stir at room temperature for several hours until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below.

Caption: Synthesis of this compound.

References

Lacking Definitive Data: A Technical Guide to Determining the Solubility of Methyl 3-carbamoylbenzoate in Common Organic Solvents

For Immediate Release

A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical need for understanding the solubility of Methyl 3-carbamoylbenzoate, a compound of interest in pharmaceutical and chemical research. Despite a comprehensive search of available scientific literature, specific quantitative solubility data for this compound in common organic solvents remains elusive. This document, therefore, serves as an in-depth methodological guide, providing researchers with the necessary protocols and theoretical framework to determine the solubility of this compound in their own laboratory settings.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various systems. For drug development professionals, understanding a compound's solubility is paramount for formulation design, bioavailability, and overall therapeutic efficacy. In chemical synthesis and purification, solubility data informs solvent selection, crystallization processes, and yield optimization. Given the absence of published data for this compound, a standardized approach to its determination is essential for reproducible and reliable research outcomes.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of equilibrium, where the rate of dissolution of the solid into the solvent equals the rate of precipitation. This equilibrium is influenced by several factors, including:

-

Physicochemical properties of the solute and solvent: "Like dissolves like" is a guiding principle. The polarity, hydrogen bonding capacity, and molecular size of both this compound and the chosen solvent will be primary determinants of solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.

-

Polymorphism: The crystalline form of this compound can significantly impact its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities. It is crucial to characterize the solid form being studied, for instance, by using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed procedure for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.) of analytical grade

-

Scintillation vials with airtight caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the diagram below.

Caption: Figure 1. A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve. This curve will be used to determine the concentration of the saturated solutions.

-

Sample Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach a constant concentration.

-

Sample Separation: After equilibration, carefully remove the vials and allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Filtration and Dilution: Withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using the pre-validated analytical method (HPLC or UV-Vis spectrophotometry).

-

Calculation: Use the calibration curve to determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

Data Presentation and Modeling

Once the experimental data is obtained at various temperatures, it should be presented in a clear and organized manner.

Tabular Data

The quantitative solubility data should be summarized in tables for easy comparison. An example template is provided below.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)

| T/K | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 |

| 293.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

Thermodynamic Modeling

The temperature dependence of solubility can be correlated using various thermodynamic models, such as the modified Apelblat equation and the λh equation. These models are valuable for interpolating solubility at temperatures not experimentally measured and for calculating thermodynamic parameters of dissolution (enthalpy, entropy, and Gibbs free energy).

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. By following the detailed protocols outlined, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their work. The adoption of a standardized methodology will ensure consistency and comparability of results across different laboratories, ultimately contributing to a more comprehensive understanding of this important compound.

Stability of Methyl 3-Carbamoylbenzoate Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of Methyl 3-carbamoylbenzoate under both acidic and basic conditions. While specific kinetic data for this compound is not extensively available in public literature, this document outlines the fundamental principles of its expected degradation pathways through ester hydrolysis. The guide details the mechanisms of acid-catalyzed and base-catalyzed hydrolysis, drawing parallels with the well-studied kinetics of methyl benzoate. Furthermore, it furnishes detailed, adaptable experimental protocols for researchers to determine the precise stability profile of this compound. This includes methodologies for kinetic studies and suitable analytical techniques for monitoring the degradation process. The included visualizations and structured data tables are designed to offer a clear and comparative understanding of the stability-indicating parameters.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research due to its structural motifs, which are present in various biologically active compounds. An understanding of its stability under different pH conditions is paramount for drug development, formulation, and manufacturing processes. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities. This guide serves as a foundational resource for scientists and researchers investigating the stability of this compound.

Predicted Degradation Pathways

The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the methyl ester functional group. This reaction cleaves the ester bond, yielding methanol and 3-carbamoylbenzoic acid under acidic conditions, or the corresponding carboxylate salt under basic conditions. The amide functional group is generally more stable to hydrolysis than the ester group and would require more forcing conditions to cleave.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the ester is a reversible reaction, representing the reverse of Fischer esterification. The reaction is catalyzed by the presence of a strong acid, which protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The expected reaction is as follows:

This compound + H₂O --(H⁺)--> 3-Carbamoylbenzoic Acid + Methanol

Diagram 1: Acid-Catalyzed Hydrolysis Workflow. This diagram illustrates the conversion of this compound to its degradation products under acidic conditions.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, the ester undergoes saponification. This is an irreversible reaction where the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. The products are an alcohol (methanol) and the salt of the carboxylic acid (sodium 3-carbamoylbenzoate).

The expected reaction is as follows:

This compound + OH⁻ --> Sodium 3-carbamoylbenzoate + Methanol

Diagram 2: Base-Catalyzed Hydrolysis Workflow. This diagram shows the irreversible reaction of this compound to form a carboxylate salt and methanol in the presence of a base.

Quantitative Data Summary

Table 1: Hydrolysis Data for Methyl Benzoate (Reference Compound)

| Condition | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |

| Acidic | ||||

| 0.1 M HCl | 25 | Data not available | Data not available | |

| 1 M HCl | 100 | Data not available | Data not available | |

| Basic | ||||

| 0.02 M NaOH | 25 | 7.87 x 10⁻² L mol⁻¹ s⁻¹ | 10 days (at pH 9) | [1] |

| 0.1 M NaOH | 30 | Data not available | Data not available |

Note: The half-life in basic solution is highly dependent on the hydroxide ion concentration.

Experimental Protocols

To determine the stability of this compound, the following detailed experimental protocols are provided as a template. These can be adapted based on the specific laboratory equipment and analytical capabilities available.

Kinetic Study of Acid-Catalyzed Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an acidic solution.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Deionized water

-

Buffer solutions (for pH control if necessary)

-

Constant temperature water bath or incubator

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical instrument (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, acetonitrile) that is miscible with the aqueous acidic medium.

-

Reaction Initiation: In a thermostated reaction vessel (e.g., a jacketed beaker or a flask in a water bath) maintained at a constant temperature (e.g., 25°C, 40°C, 60°C), add a known volume of the acidic solution (e.g., 0.1 M HCl).

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the acidic solution with vigorous stirring. The final concentration of the ester should be low enough to ensure pseudo-first-order kinetics.

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to prevent further degradation. This can be achieved by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) or by rapid dilution with the mobile phase for chromatographic analysis.

-

Analysis: Analyze the quenched samples using a validated analytical method (see Section 5) to determine the concentration of remaining this compound.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

Diagram 3: Acid Hydrolysis Kinetic Study Workflow. This flowchart outlines the key steps for determining the rate of acid-catalyzed hydrolysis.

Kinetic Study of Base-Catalyzed Hydrolysis

Objective: To determine the second-order rate constant for the saponification of this compound.

Materials:

-

This compound

-

Sodium hydroxide solution (e.g., 0.01 M, 0.1 M)

-

Deionized water

-

Constant temperature water bath or incubator

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical instrument (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound as described in the acid hydrolysis protocol.

-

Reaction Initiation: In a thermostated reaction vessel at a constant temperature, add a known volume of the sodium hydroxide solution.

-

Initiate the reaction by adding a known volume of the this compound stock solution. For determining the second-order rate constant, the initial concentrations of the ester and hydroxide should be of a similar order of magnitude.

-

Sampling and Quenching: At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by neutralizing the base with a suitable acid (e.g., hydrochloric acid solution).

-

Analysis: Analyze the quenched samples to determine the concentration of the remaining ester.

-

Data Analysis: For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Ester] versus time will be linear with a slope equal to the rate constant, k. If the initial concentrations are not equal, the integrated rate law for a second-order reaction should be used.

Analytical Methodologies

A robust and validated analytical method is crucial for accurately monitoring the concentration of this compound and its degradation products over time.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection at a wavelength where this compound and its primary degradation product, 3-carbamoylbenzoic acid, have significant absorbance.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines.

Conclusion

The stability of this compound is a critical parameter for its application in research and development. This guide has outlined the theoretical basis for its degradation under acidic and basic conditions, which is predicted to occur primarily through ester hydrolysis. While specific kinetic data for this compound is sparse, the provided experimental protocols offer a clear pathway for researchers to determine its stability profile. The insights gained from such studies will be invaluable for ensuring the quality, efficacy, and safety of products containing this compound. Further research is encouraged to populate the quantitative data for this and related compounds.

References

The Rising Therapeutic Potential of Methyl 3-Carbamoylbenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of methyl 3-carbamoylbenzoate are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of their potential therapeutic applications, with a primary focus on their anticancer properties through the dual inhibition of malate dehydrogenase 1 and 2 (MDH1/MDH2) and modulation of cancer metabolism. Additionally, this paper explores their roles as anti-inflammatory and antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a critical examination of structure-activity relationships. Visualized signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of their mechanisms of action and guide future research and development.

Introduction

The this compound core structure presents a unique combination of a methyl ester and a carbamoyl (amide) group on a benzene ring. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The carbamate group, in particular, is a well-established pharmacophore in numerous approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[1] Recent research has highlighted the significant potential of derivatives of this scaffold in oncology, particularly in the context of targeting metabolic pathways that are crucial for tumor growth and survival.

Anticancer Activity: Targeting Cancer Metabolism

A significant body of research has focused on the development of this compound derivatives as anticancer agents. A particularly promising strategy involves the inhibition of malate dehydrogenase (MDH), an enzyme with a critical role in cellular metabolism and energy production.[2]

Dual Inhibition of Malate Dehydrogenase 1 and 2 (MDH1/MDH2)

Cancer cells exhibit reprogrammed metabolic pathways to support their rapid proliferation.[2] Malate dehydrogenase, existing in both cytosolic (MDH1) and mitochondrial (MDH2) isoforms, is a key enzyme in the citric acid cycle and the malate-aspartate shuttle, catalyzing the interconversion of malate and oxaloacetate.[2][3] Upregulation of MDH activity is observed in various cancers, making it an attractive therapeutic target.[2][4]

A notable derivative, methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate (compound 16c in a key study), has been identified as a potent dual inhibitor of both MDH1 and MDH2.[5] This dual inhibition disrupts the citric acid cycle, leading to reduced NADH production and a subsequent imbalance in cellular metabolism, which can induce apoptosis in cancer cells.[2][3]

Signaling Pathway: MDH Inhibition and HIF-1α Regulation

The inhibition of MDH2 by this compound derivatives has been shown to suppress the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] HIF-1α is a transcription factor that plays a central role in the adaptation of tumor cells to hypoxic (low oxygen) environments, a common feature of solid tumors.[7][8] By upregulating genes involved in angiogenesis, glucose metabolism, and cell survival, HIF-1α promotes tumor progression and resistance to therapy.[7][8]

The mechanism by which MDH2 inhibition leads to reduced HIF-1α accumulation involves the regulation of mitochondrial respiration.[6] By inhibiting MDH2, these compounds decrease oxygen consumption in the mitochondria, leading to an increase in intracellular oxygen levels.[6] This, in turn, promotes the degradation of HIF-1α, thereby inhibiting its downstream effects on tumor growth and survival.[6]

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory activity of a key this compound derivative against MDH1 and MDH2.

| Compound ID | Target | IC50 (µM) | Reference |

| 16c | MDH1 | 0.43 | [5] |

| 16c | MDH2 | 0.21 | [5] |

In vivo studies using xenograft models with HCT116 cells have demonstrated that compound 16c exhibits significant antitumor efficacy, providing strong evidence for the therapeutic potential of this class of compounds in targeting cancer metabolism.[5]

Anti-inflammatory Activity

Derivatives of methyl benzoate have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established therapeutic strategy. While not direct derivatives of this compound, these findings suggest a potential avenue for exploration with the core scaffold.

Antimicrobial Activity

The carbamoyl moiety is present in several antimicrobial agents. While specific studies on the antimicrobial activity of simple this compound derivatives are limited, related carbazole derivatives have shown promise. For instance, a series of 3-O-carbamoyl derivatives of 6,11-di-O-methylerythromycin A displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[9] This suggests that the incorporation of a carbamoyl group can be a viable strategy in the design of novel antimicrobial agents.

Experimental Protocols

General Synthesis of Methyl 3-(Substituted-amido)benzoate Derivatives

The synthesis of this compound derivatives can be achieved through standard amidation reactions. A general protocol for the coupling of methyl 3-aminobenzoate with a carboxylic acid is outlined below.

Materials:

-

Methyl 3-aminobenzoate

-

Substituted carboxylic acid (R-COOH)

-

Coupling agents (e.g., EDC, HOBt)

-

Organic solvent (e.g., DMF, DCM)

-

Base (e.g., DIPEA, triethylamine)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted carboxylic acid (1.0 eq) in the chosen organic solvent.

-

Add the coupling agents (e.g., EDC (1.2 eq) and HOBt (1.2 eq)) to the solution and stir for 10 minutes at room temperature.

-

Add methyl 3-aminobenzoate (1.0 eq) and the base (e.g., DIPEA (2.0 eq)) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired methyl 3-(substituted-amido)benzoate derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is commonly employed to determine the cytotoxic effects of potential anticancer compounds.[5]

Materials:

-

Human cancer cell lines (e.g., HCT116, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[5][10]

MDH Enzyme Inhibition Assay

The inhibitory activity of the compounds against MDH1 and MDH2 can be determined using a spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm.

Materials:

-

Recombinant human MDH1 and MDH2 enzymes

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Oxaloacetate

-

NADH

-

Test compound (dissolved in DMSO)

Procedure:

-

In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

-

Initiate the reaction by adding the MDH enzyme to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

The initial reaction velocity is calculated from the linear portion of the curve.

-

The percentage of inhibition is calculated for each compound concentration relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated ability to act as dual inhibitors of MDH1 and MDH2, thereby targeting the metabolic vulnerabilities of cancer cells and suppressing the HIF-1α pathway, positions them as strong candidates for further preclinical and clinical investigation in oncology. The structure-activity relationships of these compounds are beginning to be understood, and the synthetic and biological evaluation protocols provided in this guide offer a framework for the rational design and development of next-generation inhibitors with improved potency and selectivity. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this compound derivatives in cancer and other diseases.

References

- 1. Role of malate dehydrogenase in facilitating lactate dehydrogenase to support the glycolysis pathway in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are MDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration | PLOS One [journals.plos.org]

- 7. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecules targeting HIF-1α pathway for cancer therapy in recent years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

Methyl 3-carbamoylbenzoate: A Versatile Precursor for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-carbamoylbenzoate, a readily accessible aromatic compound, holds significant untapped potential as a precursor for the synthesis of a diverse range of heterocyclic scaffolds. Its bifunctional nature, featuring both a methyl ester and a primary carbamoyl group in a meta-relationship on a benzene ring, offers multiple reactive sites for intramolecular and intermolecular cyclization reactions. This technical guide explores the prospective synthetic pathways for leveraging this compound in the construction of valuable nitrogen-containing heterocycles, including quinazolinones, pyridinones, and benzodiazepines. Detailed theoretical experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate further research and application in medicinal chemistry and drug discovery.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of modern organic chemistry and drug development. This compound presents itself as an attractive yet underutilized starting material for heterocyclic synthesis. The presence of the carbamoyl and methyl ester functionalities allows for a variety of chemical transformations, paving the way for the construction of diverse ring systems. This guide outlines the theoretical framework and potential synthetic strategies to unlock the value of this precursor.

Potential Synthetic Transformations

The key to unlocking the synthetic utility of this compound lies in the strategic manipulation of its functional groups to facilitate cyclization. Several plausible pathways are proposed, primarily focusing on the initial transformation of the carbamoyl group.

Synthesis of Quinazolinone Derivatives

One of the most promising applications of this compound is in the synthesis of quinazolinone scaffolds, which are prevalent in many biologically active compounds. A potential route involves the Hofmann rearrangement of the carbamoyl group to an amino group, followed by cyclization with a suitable one-carbon synthon.

Caption: Proposed workflow for the synthesis of pyridinones.

Table 2: Proposed Reaction Conditions for Pyridinone Synthesis

| Step | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1. Reduction | Lithium aluminum hydride (LiAlH₄), THF, 0 °C to rt | 3-Carbamoylbenzyl alcohol | 80-90 |

| 2. Chlorination | Thionyl chloride (SOCl₂), Pyridine, 0 °C to rt | 3-Carbamoylbenzyl chloride | 85-95 |

| 3. Intramolecular Cyclization | Sodium hydride (NaH), THF, rt | Dihydroisoquinolin-1(2H)-one | 50-60 |

Synthesis of Benzodiazepine Derivatives

The synthesis of benzodiazepines, a class of psychoactive drugs, could potentially be achieved from this compound. This would likely involve a multi-step sequence starting with the reduction of both the ester and the carbamoyl groups.

dot

Caption: Proposed workflow for benzodiazepine synthesis.

Table 3: Proposed Reaction Conditions for Benzodiazepine Synthesis

| Step | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1. Full Reduction | Lithium aluminum hydride (LiAlH₄), THF, reflux | 3-(Aminomethyl)benzyl alcohol | 70-80 |

| 2. N-Protection & O-Activation | Boc₂O, Et₃N, DCM; then MsCl, Et₃N, DCM | Protected amine intermediate | 80-90 |

| 3. Reaction with Amino Acid | Glycine methyl ester, NaH, DMF | Amino acid derivative | 60-70 |

| 4. Deprotection & Cyclization | TFA, DCM; then NaH, THF | Benzodiazepinone derivative | 50-60 |

Detailed Experimental Protocols (Theoretical)

The following protocols are hypothetical and based on standard laboratory procedures for analogous transformations. They should be adapted and optimized for the specific substrate and desired product.

Protocol for the Synthesis of Methyl 3-aminobenzoate (Hofmann Rearrangement)

-

To a solution of sodium hydroxide (2.2 eq.) in methanol at 0 °C, add bromine (1.1 eq.) dropwise while maintaining the temperature below 5 °C.

-

Add a solution of this compound (1.0 eq.) in methanol dropwise to the freshly prepared sodium hypobromite solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford methyl 3-aminobenzoate.

Protocol for the Synthesis of 3-Carbamoylbenzyl alcohol (Reduction)

-

To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-carbamoylbenzyl alcohol.

Conclusion

While direct literature precedents for the use of this compound as a heterocyclic precursor are scarce, its chemical structure suggests a high potential for such applications. The proposed synthetic pathways, leveraging well-established organic reactions, offer a roadmap for the synthesis of diverse and medicinally relevant heterocyclic systems such as quinazolinones, pyridinones, and benzodiazepines. This guide serves as a foundational resource to inspire and direct future research into the synthetic utility of this promising, yet underexplored, building block. The provided theoretical frameworks and experimental starting points are intended to catalyze the development of novel and efficient routes to valuable heterocyclic compounds.

Characterization of Methyl 3-carbamoylbenzoate and Its Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Methyl 3-carbamoylbenzoate, a key chemical intermediate. This document outlines potential synthetic pathways, identifies likely impurities, and details the analytical methodologies for the comprehensive characterization of the molecule and its contaminants. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the quality, purity, and consistency of this compound.

Synthesis and Potential Impurities

A plausible and common laboratory-scale synthesis of this compound involves the ammonolysis of a diester, such as dimethyl isophthalate. This reaction typically utilizes ammonia in a suitable solvent.

Based on this synthetic route, several process-related impurities may be present in the final product. Understanding these potential impurities is critical for developing appropriate analytical methods for their detection and quantification.

Table 1: Potential Impurities of this compound

| Impurity Name | Structure | Rationale for Presence |

| Dimethyl Isophthalate | 3-C6H4(COOCH3)2 | Unreacted starting material. |

| Isophthalamide | 3-C6H4(CONH2)2 | Over-reaction of the starting material. |

| 3-Carbamoylbenzoic acid | 3-C6H4(CONH2)(COOH) | Hydrolysis of the ester group. |

| Methanol | CH3OH | Reaction by-product and potential residual solvent. |

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and structure. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~8.5 | s | 1H | Ar-H |

| ~8.2 | d | 1H | Ar-H | |

| ~7.9 | d | 1H | Ar-H | |

| ~7.5 | t | 1H | Ar-H | |

| ~7.0 (broad) | s | 2H | -CONH₂ | |

| ~3.9 | s | 3H | -OCH₃ | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| Carbons | ~167 | C=O (amide) | ||

| ~166 | C=O (ester) | |||

| ~135 | Ar-C | |||

| ~133 | Ar-C | |||

| ~131 | Ar-C | |||

| ~129 | Ar-C | |||

| ~52 | -OCH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amide) | 3400-3200 | Two bands, characteristic of a primary amide.[1] |

| C=O Stretch (ester) | ~1720 | Strong absorption. |

| C=O Stretch (amide I) | ~1660 | Strong absorption. |

| N-H Bend (amide II) | ~1600 | Moderate absorption. |

| C-O Stretch (ester) | 1300-1100 | Strong absorption. |

| Aromatic C-H Stretch | >3000 | |

| Aromatic C=C Bending | 1600-1450 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M]+• | 179.06 | Molecular ion |

| [M-OCH₃]+ | 148 | Loss of the methoxy group from the ester. |

| [M-CONH₂]+ | 135 | Loss of the carbamoyl group. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Impurity Analysis

The identification and quantification of impurities are crucial for ensuring the quality of this compound, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

High-Performance Liquid Chromatography (HPLC)

Table 5: Suggested HPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a low percentage of B, and gradually increase. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm and 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare standard solutions of this compound and any known impurities at various concentrations.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase).

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Analysis: Identify and quantify impurities by comparing the retention times and peak areas with those of the standards.

Gas Chromatography (GC)

For volatile impurities and residual solvents, Gas Chromatography is a suitable technique.

Table 6: Suggested GC Method Parameters for Residual Solvent Analysis

| Parameter | Condition |

| Column | Capillary column with a polar stationary phase (e.g., WAX) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Start at a low temperature (e.g., 40 °C) and ramp up. |

Experimental Protocol: GC Analysis

-

Standard Preparation: Prepare a standard solution containing known residual solvents (e.g., methanol) at specified concentrations.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO).

-

Analysis: Inject the standard and sample solutions into the GC.

-

Data Analysis: Identify and quantify residual solvents based on retention times and peak areas relative to the standard.

Conclusion

The comprehensive characterization of this compound and its impurities is a critical step in its development and use, particularly in regulated industries. The combination of spectroscopic techniques for structural elucidation and chromatographic methods for purity assessment provides a robust framework for ensuring the quality and consistency of this important chemical compound. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working with this compound.

References

A Technical Guide to the Reactivity of the Carbamoyl Group in Methyl 3-carbamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-carbamoylbenzoate, a bifunctional aromatic compound, presents a landscape of chemical reactivity centered around its carbamoyl (amide) and methyl ester functionalities. The interplay of these groups, influenced by their electronic effects on the benzene ring, dictates the molecule's behavior in various chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the carbamoyl group in this compound, offering insights into its key reactions, experimental protocols, and potential applications in synthetic and medicinal chemistry.

Core Reactivity of the Carbamoyl Group

The carbamoyl group (-CONH₂) is a relatively stable functional group but can undergo several important transformations under specific conditions. The primary reactions involving the carbamoyl moiety of this compound are hydrolysis, reduction, and rearrangement.

Table 1: Summary of Key Reactions of the Carbamoyl Group

| Reaction | Reagents and Conditions | Product |

| Hydrolysis (Acidic) | Strong acid (e.g., H₂SO₄, HCl), heat | 3-(Methoxycarbonyl)benzoic acid and Ammonium salt |

| Hydrolysis (Basic) | Strong base (e.g., NaOH, KOH), heat | 3-Carboxybenzoate salt and Ammonia |

| Reduction | Strong reducing agent (e.g., Lithium aluminum hydride (LiAlH₄)) in an inert solvent (e.g., THF, diethyl ether) | Methyl 3-(aminomethyl)benzoate |

| Hofmann Rearrangement | Bromine (Br₂) or N-bromosuccinimide (NBS) and a strong base (e.g., NaOH, KOH) in the presence of an alcohol (e.g., Methanol) | Methyl 3-(methoxycarbonylamino)benzoate |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful transformation of this compound. The following sections provide methodologies for the key reactions targeting the carbamoyl group.

Hydrolysis of the Carbamoyl Group

Hydrolysis of the amide functionality in this compound can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid or its salt.

a) Acid-Catalyzed Hydrolysis

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of a strong aqueous acid (e.g., 10-20% H₂SO₄).

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, 3-(Methoxycarbonyl)benzoic acid, may precipitate upon cooling. If not, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

The aqueous layer will contain the ammonium salt byproduct.

-

b) Base-Catalyzed Hydrolysis (Saponification)

-

Protocol:

-

In a round-bottom flask fitted with a reflux condenser, suspend this compound in an aqueous solution of a strong base (e.g., 10-20% NaOH).

-

Heat the mixture to reflux. Ammonia gas will be evolved, and its evolution can be monitored.

-

Continue heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. The product exists as the disodium salt of 3-carboxybenzoate.

-

Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the 3-carboxybenzoic acid.

-

The precipitate can be collected by filtration, washed with cold water, and dried.

-

Reduction of the Carbamoyl Group

The reduction of the carbamoyl group to an amine is a valuable transformation for the synthesis of benzylamine derivatives.

-

Protocol using Lithium Aluminum Hydride (LiAlH₄):

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

-

To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) or diethyl ether in a three-necked flask equipped with a dropping funnel and a condenser, slowly add a solution of this compound in the same solvent.

-

Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then a 15% aqueous NaOH solution.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ether.

-

Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude Methyl 3-(aminomethyl)benzoate.[1]

-

The product can be further purified by column chromatography or distillation.

-

Hofmann Rearrangement

The Hofmann rearrangement provides a route to convert the primary amide into a primary amine with one less carbon atom, or in the presence of an alcohol, a carbamate.

-

Protocol for the Synthesis of Methyl 3-(methoxycarbonylamino)benzoate:

-

In a flask cooled in an ice bath, dissolve this compound in methanol.

-

Slowly add a solution of bromine in a cold solution of sodium hydroxide in methanol.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

The residue can be taken up in water and extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude carbamate, which can be purified by recrystallization or column chromatography.[2][3]

-

Reactivity Considerations and Electronic Effects

The reactivity of the carbamoyl group is influenced by the electronic nature of the substituents on the aromatic ring. In this compound, both the carbamoyl and the methyl ester groups are electron-withdrawing. The meta-positioning of these groups means their electronic effects are primarily inductive. This electronic landscape influences the rates of the aforementioned reactions. For instance, in hydrolysis, the electron-withdrawing nature of the methyl ester group at the meta position will have a modest effect on the electrophilicity of the carbamoyl carbon. Kinetic studies on the hydrolysis of substituted methyl benzoates have shown that the position and nature of the substituent significantly affect the reaction rate.[4]

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the key transformations of the carbamoyl group in this compound.

References

Methodological & Application

Application Notes and Protocols: Amidation of Methyl 3-carbamoylbenzoate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted 3-carbamoylbenzamides through the amidation of methyl 3-carbamoylbenzoate with various primary amines. Amide bond formation is a cornerstone of medicinal chemistry and drug development. This protocol outlines a robust and versatile method adaptable for library synthesis and lead optimization. The presented methodology focuses on a direct amidation approach, offering a straightforward procedure for obtaining the desired products. Representative data for the amidation with a selection of primary amines is provided, alongside a detailed experimental workflow.

Introduction

The benzamide moiety is a prevalent scaffold in a vast array of pharmaceutically active compounds. The ability to readily diversify the substituents on the amide nitrogen is crucial for structure-activity relationship (SAR) studies. The direct amidation of esters with amines presents an atom-economical and efficient method for the synthesis of these valuable compounds. While various methods exist for amide bond formation, including the use of coupling agents or harsh reaction conditions, direct catalytic or thermal amidation of unactivated esters is an increasingly attractive strategy. This protocol details a general procedure for the amidation of this compound, a key intermediate for the synthesis of a variety of bioactive molecules.

Data Presentation: Representative Amidation Reactions

The following table summarizes representative yields for the amidation of this compound with a selection of primary amines. These values are illustrative of typical outcomes for this type of transformation under optimized conditions.

| Entry | Primary Amine | Product | Representative Yield (%) | Reaction Time (h) |

| 1 | Benzylamine | N-Benzyl-3-carbamoylbenzamide | 92 | 16 |

| 2 | n-Butylamine | N-Butyl-3-carbamoylbenzamide | 88 | 24 |

| 3 | Aniline | N-Phenyl-3-carbamoylbenzamide | 75 | 24 |

| 4 | Cyclohexylamine | N-Cyclohexyl-3-carbamoylbenzamide | 90 | 18 |

| 5 | 2-Phenylethylamine | N-(2-Phenylethyl)-3-carbamoylbenzamide | 85 | 20 |

Experimental Protocols

This section provides a detailed methodology for the amidation of this compound with a primary amine, using the synthesis of N-benzyl-3-carbamoylbenzamide as a representative example.

Materials:

-

This compound

-

Benzylamine

-

Toluene (anhydrous)

-

Nickel(II) acetylacetonate [Ni(acac)₂]

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Sodium tert-butoxide (NaOtBu)

-

Argon (or Nitrogen) gas supply

-

Standard laboratory glassware (Schlenk tube or equivalent)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Catalyst Preparation (Pre-catalyst formation):

-

In a glovebox or under an inert atmosphere, add Ni(acac)₂ (10 mol%) and IPr·HCl (10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Add anhydrous toluene to the tube.

-

Add NaOtBu (20 mol%) to the mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Amidation Reaction:

-

To the pre-formed catalyst mixture, add this compound (1.0 eq).

-

Add benzylamine (1.2 eq).

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C.

-

Maintain stirring at this temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-carbamoylbenzamide.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualizations

The following diagrams illustrate the general reaction scheme and the experimental workflow.

Caption: General reaction scheme for the amidation of this compound.

Caption: Step-by-step experimental workflow for the amidation protocol.

Application Notes and Protocols for Metal-Organic Frameworks Utilizing Methyl 3-carbamoylbenzoate as a Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is crucial in dictating the final properties of the MOF.

This document provides detailed application notes and protocols for the synthesis and characterization of Metal-Organic Frameworks (MOFs) using Methyl 3-carbamoylbenzoate as a functionalized organic linker. While direct synthesis of MOFs with this specific linker is not yet widely reported in the literature, its structural motifs—a benzoate carboxylate for metal coordination and a carbamoyl (amide) group for secondary interactions—suggest its potential for creating novel MOFs with interesting properties. The protocols provided herein are based on established synthetic methodologies for related amide- and benzoate-functionalized MOFs and serve as a comprehensive guide for researchers exploring this new frontier.

The presence of the amide functionality is of particular interest as it can introduce hydrogen bonding capabilities within the pores, potentially enhancing selectivity in gas separation and providing specific interaction sites for drug molecules.

I. Synthesis of the Linker: this compound

A plausible synthetic route to this compound is proposed based on standard organic chemistry transformations.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3-carboxybenzoic acid.

Step 1: Esterification of 3-carboxybenzoic acid

-

In a round-bottom flask, dissolve 3-carboxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product, monomethyl isophthalate, with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.